molecular formula C19H13ClN2OS2 B2982038 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749902-88-3

3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2982038
CAS No.: 749902-88-3
M. Wt: 384.9
InChI Key: IPSBQKPPFFKPOB-UHFFFAOYSA-N
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Description

The compound “3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thienopyrimidine core structure, with additional substituents. The benzyl group is attached at the 3-position, a chlorophenyl group at the 5-position, and a sulfanyl group at the 2-position of the thienopyrimidine ring .

Scientific Research Applications

High-Performance Materials

The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, including compounds with chlorophenyl groups, has been demonstrated. These materials exhibit high refractive indices, small birefringence, and good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Antimicrobial and Antifungal Agents

Thieno[2,3-d]pyrimidine derivatives have shown significant promise as antimicrobial and antifungal agents. For instance, certain derivatives have been synthesized and evaluated for in vitro antifungal activity against various strains, exhibiting potent activity comparable to known drugs (Bari & Haswani, 2017). Similarly, new thienopyrimidine derivatives synthesized for antimicrobial and anti-inflammatory purposes have displayed remarkable activity against fungi and bacteria (Tolba et al., 2018).

Antitumor Agents

Research into pyrrolo[2,3-d]pyrimidines, a class closely related to thieno[2,3-d]pyrimidines, has identified several derivatives as potential inhibitors of thymidylate synthase, showcasing their potential as antitumor and antibacterial agents. This indicates that structurally related compounds like 3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one could have similar applications (Gangjee et al., 1996; 1997).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thienopyrimidines have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . They are also inhibitors of various enzymes .

Properties

IUPAC Name

3-benzyl-5-(2-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-15-9-5-4-8-13(15)14-11-25-17-16(14)18(23)22(19(24)21-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSBQKPPFFKPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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